1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as Compound A) is a 1,8-naphthyridine derivative characterized by a fluorobenzyl group at position 1 and a 2-methoxyphenethyl carboxamide substituent at position 3 . Key properties include:
- Molecular formula: C₂₃H₁₈FN₃O₃
- Average mass: 403.413 g/mol
- Monoisotopic mass: 403.133220 g/mol
- Key structural features: A 1,8-naphthyridine core with a ketone group at position 2. A 2-methoxyphenethyl carboxamide moiety, which may influence solubility and target binding .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-32-22-7-3-2-5-18(22)12-14-28-24(30)21-15-19-6-4-13-27-23(19)29(25(21)31)16-17-8-10-20(26)11-9-17/h2-11,13,15H,12,14,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEUYYHWUJRYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24FN3O2
- Molecular Weight : 393.44 g/mol
The compound features a naphthyridine core, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. The enhancement is attributed to the ability of naphthyridine derivatives to modulate antibiotic action, potentially through mechanisms such as inhibiting bacterial DNA gyrase or topoisomerase IV .
Antiparasitic Activity
The compound's structural analogs have demonstrated potent antiparasitic effects, particularly against Leishmania species. A study focusing on 8-hydroxy naphthyridines revealed that modifications in the naphthyridine core significantly impacted their activity against L. donovani amastigotes. The removal or modification of specific functional groups led to a loss of activity, indicating the importance of structural integrity for biological efficacy .
Anticancer Potential
Naphthyridine derivatives have also been explored for their anticancer properties. Compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings from SAR studies include:
- Hydroxyl Group : The presence of a hydroxyl group at specific positions on the naphthyridine ring enhances antiparasitic activity.
- Substituent Effects : Different substituents on the phenyl rings significantly affect both potency and selectivity towards biological targets.
Table 1 summarizes some key SAR findings related to naphthyridine derivatives:
| Compound | Modification | Biological Activity |
|---|---|---|
| 1 | Hydroxyl at position 8 | Enhanced antiparasitic activity |
| 2 | Methylation of hydroxyl | Loss of activity |
| 3 | Replacement with triazole | Loss of activity |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of naphthyridine derivatives against multi-drug resistant E. coli and S. aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics. For example, a compound structurally similar to our target showed a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .
Case Study 2: Antiparasitic Activity
In another investigation, a derivative was tested for its efficacy against L. donovani. The study demonstrated that specific modifications increased in vitro potency while maintaining low toxicity profiles in mammalian cells. This highlights the potential for developing safer therapeutic options for leishmaniasis .
Scientific Research Applications
Research indicates that this compound exhibits a range of pharmacological properties:
- Anticancer Activity : Studies have demonstrated that derivatives of naphthyridine compounds can inhibit tumor growth in various cancer cell lines. The specific compound has shown promise in targeting cancer pathways, potentially leading to the development of novel anticancer drugs.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration as an antibiotic agent.
Medicinal Chemistry
The compound's structural features allow it to interact with biological targets effectively. It has been synthesized and tested for its efficacy against various diseases, particularly in oncology and infectious diseases.
| Application Area | Description |
|---|---|
| Cancer Research | Investigated for its ability to inhibit cancer cell proliferation. |
| Infectious Diseases | Potential antimicrobial agent against resistant bacterial strains. |
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the compound's structure influence its biological activity. This research is crucial for optimizing drug efficacy and reducing side effects.
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting specific receptors involved in disease mechanisms. Its derivatives are being explored for enhanced potency and selectivity.
Case Study 1: Anticancer Efficacy
A study published in Acta Crystallographica reported on the synthesis and biological evaluation of naphthyridine derivatives, including the compound . The results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of naphthyridine compounds highlighted the effectiveness of certain derivatives against Staphylococcus aureus. The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, indicating its potential as an alternative treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table summarizes key analogues and their differences:
Key Observations:
- Halogen Effects : Replacement of fluorine (Compound A) with chlorine (5a4, 5a2) increases molecular weight and lipophilicity but may reduce solubility. Chlorine’s strong electron-withdrawing effect could alter electronic properties of the aromatic ring .
- Methoxy vs.
- Piperazine Derivatives : Compound 33 () incorporates a trifluoromethylphenyl-piperazine group, significantly increasing molecular weight and thermal stability (mp 210–212°C) but likely reducing oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
